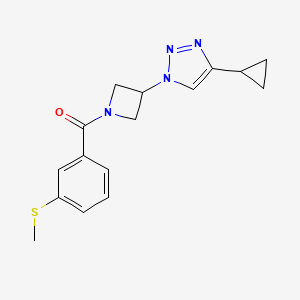

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(methylthio)phenyl)methanone

Description

The compound "(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(methylthio)phenyl)methanone" features a 1,2,3-triazole core linked to an azetidine (a four-membered saturated nitrogen heterocycle) and a 3-(methylthio)phenyl methanone group. The triazole moiety is substituted with a cyclopropyl group at the 4-position, which introduces steric and electronic effects that may influence reactivity, solubility, and biological interactions. This structural framework is common in medicinal chemistry, where triazoles are valued for their metabolic stability and hydrogen-bonding capabilities . The 3-(methylthio)phenyl group contributes hydrophobicity and could modulate pharmacokinetic properties.

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(3-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-22-14-4-2-3-12(7-14)16(21)19-8-13(9-19)20-10-15(17-18-20)11-5-6-11/h2-4,7,10-11,13H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULFEEKZMCAEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(methylthio)phenyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a triazole ring, an azetidine moiety, and a methylthio-substituted phenyl group. These structural components suggest possible interactions with various biological targets, making it a candidate for pharmacological studies.

Antimicrobial Properties

Research indicates that compounds with triazole structures often exhibit antimicrobial activity. The presence of the triazole ring in this compound suggests potential efficacy against various pathogens. For instance, studies have shown that similar triazole derivatives can inhibit bacterial growth and exhibit antifungal properties .

Anticancer Activity

Several derivatives of azetidine and triazole have been investigated for their anticancer properties. For example, compounds containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation .

| Compound Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Triazole Derivative | HeLa (cervical cancer) | 10 - 20 |

| Azetidine Derivative | MCF-7 (breast cancer) | 5 - 15 |

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Triazoles are known to interact with enzymes such as MAO (monoamine oxidase), which plays a critical role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially offering therapeutic benefits in mood disorders .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Interaction : Binding to active sites on target enzymes, leading to inhibition or modulation of their activity.

- Cellular Uptake : The unique structure may facilitate cellular uptake, allowing the compound to exert its effects intracellularly.

- Induction of Apoptosis : Similar compounds have shown the ability to trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various triazole derivatives found that compounds similar to our target exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that derivatives containing azetidine rings showed IC50 values ranging from 10 to 30 µM against human cancer cell lines, indicating significant cytotoxic potential .

Study 3: MAO Inhibition

Inhibitory assays revealed that certain triazole compounds had IC50 values in the nanomolar range for MAO-A inhibition, suggesting strong potential for mood disorder treatments .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 296.37 g/mol. The structure features a triazole ring, which is known for its biological activity, and an azetidine moiety that contributes to its pharmacological properties. The presence of the methylthio group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Properties

Triazoles are well-documented for their antimicrobial properties. Research indicates that compounds containing triazole rings can exhibit significant activity against various pathogens. For instance, derivatives of 1,2,3-triazoles have been evaluated for their efficacy against bacterial strains and fungi, suggesting that the compound may also possess similar antimicrobial capabilities .

Anticancer Potential

The azetidine and triazole components have been linked to anticancer activities. Studies have shown that triazole derivatives can stabilize microtubules, leading to cell cycle arrest in cancer cells. This mechanism has been explored in the context of neurodegenerative diseases as well as cancer therapy . The compound may serve as a lead for developing new anticancer agents by modifying its structure to enhance potency and selectivity.

Neurodegenerative Diseases

Recent studies highlight the potential of triazole-containing compounds in treating neurodegenerative diseases such as Alzheimer's disease. They may exert protective effects on neuronal cells by stabilizing microtubules and reducing amyloid-beta plaque formation . The compound's ability to penetrate the blood-brain barrier could make it a candidate for further investigation in this area.

Anti-inflammatory Effects

The methylthio group is known to influence inflammatory pathways. Compounds with similar structures have shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines. This suggests that the compound could be explored for its anti-inflammatory properties in conditions like arthritis or other inflammatory disorders.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Methodological Comparison of Triazole Derivatives

Key Observations:

- Triazole Regioisomerism : The 1,2,3-triazole in the target compound contrasts with 1,2,4-triazoles in and . The 1,2,3-triazole’s smaller dipole and distinct hydrogen-bonding capacity may alter binding interactions in biological systems.

- Substituent Effects : The cyclopropyl group in the target compound introduces steric hindrance and electron-withdrawing effects, differing from phenyl groups in , which enhance π-π stacking but increase lipophilicity.

- Ring Systems : The azetidine’s conformational rigidity contrasts with the cyclobutyl group in , which may adopt puckered conformations affecting molecular packing and solubility .

Analytical and Computational Approaches

Crystallographic refinement software like SHELXL () and visualization tools such as WinGX/ORTEP () are standard for resolving structures of triazole derivatives. For example, combined X-ray diffraction with DFT/B3LYP optimization to validate geometric parameters, a methodology applicable to the target compound. Discrepancies between experimental and computational data (e.g., bond lengths or angles) could highlight strain in the azetidine or triazole rings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(methylthio)phenyl)methanone, and how can its structure be validated?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-azetidine core, followed by coupling with a 3-(methylthio)benzoyl chloride derivative. Structural validation should include single-crystal X-ray diffraction for precise bond lengths/angles, supplemented by H/C NMR and high-resolution mass spectrometry (HRMS). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) can optimize geometries and compare with experimental data to confirm accuracy .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is typically determined via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N, S). Stability studies should involve accelerated degradation tests under stress conditions (e.g., heat, light, humidity) monitored by TLC or LC-MS. Long-term stability requires storage at −20°C in inert atmospheres, as suggested for structurally related methanones .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for kinase inhibition or receptor-binding activity using fluorescence polarization assays or surface plasmon resonance (SPR). Cytotoxicity can be assessed via MTT assays in cell lines relevant to the target disease. Dose-response curves (IC/EC) should be generated with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can discrepancies between DFT-predicted and experimentally observed molecular geometries be resolved?

- Methodological Answer : Discrepancies often arise from crystal packing effects or solvent interactions not modeled in DFT. To address this, perform conformational analysis using molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO, water). Compare experimental X-ray data with multiple DFT functionals (e.g., M06-2X, ωB97X-D) to identify the most accurate theoretical model .

Q. What strategies can elucidate the impact of solvent polarity on the compound’s electronic properties?

- Methodological Answer : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., toluene, DMSO, water) to analyze solvatochromic shifts. Excited-state dipole moments can be calculated via Lippert-Mataga plots. Solvent effects on tautomerism or protonation states should be studied using H NMR titrations with incremental solvent ratios .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., cyclopropyl → other strained rings, methylthio → sulfoxide/sulfone). Test these in parallel using high-throughput screening (HTS) and correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with activity. Molecular docking (e.g., AutoDock Vina) can predict binding modes to guide rational design .

Q. What experimental approaches can resolve contradictions in biological assay data across different laboratories?

- Methodological Answer : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., known kinase inhibitors). Validate results via orthogonal assays (e.g., Western blot for target engagement after SPR). Collaborative inter-laboratory studies with shared compound batches can isolate variability sources .

Q. How can the compound’s reactivity in click chemistry applications be enhanced for bioconjugation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.